molecular formula C7H9N5 B11921064 N,9-Dimethyl-9H-purin-2-amine CAS No. 90523-63-0

N,9-Dimethyl-9H-purin-2-amine

Cat. No.: B11921064
CAS No.: 90523-63-0
M. Wt: 163.18 g/mol
InChI Key: LOCYDVZQDOILHL-UHFFFAOYSA-N
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Description

N,9-Dimethyl-9H-purin-2-amine: is a chemical compound with the molecular formula C7H9N5 It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N,9-Dimethyl-9H-purin-2-amine involves the reductive amination of 9H-purin-2-amine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol at room temperature.

    Alkylation: Another method involves the alkylation of 9H-purin-2-amine with methyl iodide in the presence of a base such as potassium carbonate. This reaction is usually performed in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,9-Dimethyl-9H-purin-2-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of reduced purine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the purine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran under inert atmosphere.

    Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed:

    Oxidation: Various oxidized purine derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted purine derivatives with different functional groups.

Scientific Research Applications

Chemistry: N,9-Dimethyl-9H-purin-2-amine is used as a building block in the synthesis of more complex purine derivatives

Biology: In biological research, this compound is studied for its potential role in modulating enzymatic activities. It has been investigated as an inhibitor of certain enzymes involved in nucleotide metabolism, making it a valuable tool in biochemical studies.

Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being explored for their anticancer, antiviral, and antimicrobial properties. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N,9-Dimethyl-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. In medicinal applications, its derivatives may exert their effects by interfering with the replication of viral or bacterial DNA, leading to the inhibition of pathogen growth.

Comparison with Similar Compounds

    9H-Purin-6-amine: Another purine derivative with similar structural features but different functional groups.

    N,N-Dimethyl-9H-purin-6-amine: A closely related compound with dimethyl groups at different positions on the purine ring.

    6-Methylamino-9-methyl purine: A compound with methyl and amino groups on the purine ring, exhibiting different chemical properties.

Uniqueness: N,9-Dimethyl-9H-purin-2-amine is unique due to its specific substitution pattern on the purine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets sets it apart from other similar compounds.

Properties

CAS No.

90523-63-0

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

N,9-dimethylpurin-2-amine

InChI

InChI=1S/C7H9N5/c1-8-7-9-3-5-6(11-7)12(2)4-10-5/h3-4H,1-2H3,(H,8,9,11)

InChI Key

LOCYDVZQDOILHL-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C2C(=N1)N(C=N2)C

Origin of Product

United States

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